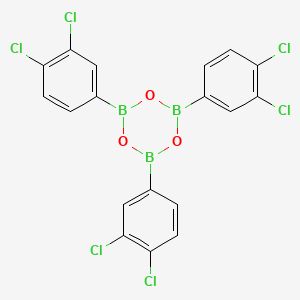
2,4,6-Tris(3,4-dichlorophenyl)boroxin
Overview
Description
2,4,6-Tris(3,4-dichlorophenyl)boroxin: is a boron-containing compound with the molecular formula C18H9B3Cl6O3 and a molecular weight of 518.40 g/mol . . This compound is typically found as a white to light yellow or light orange powder or crystal . It is soluble in methanol and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(3,4-dichlorophenyl)boroxin typically involves the reaction of 3,4-dichlorophenylboronic acid with a dehydrating agent . The reaction is carried out under controlled conditions to ensure the formation of the boroxin ring structure. The process involves heating the reactants to facilitate the dehydration reaction, leading to the formation of the boroxin compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product . The reaction conditions are optimized to achieve efficient production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tris(3,4-dichlorophenyl)boroxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the boroxin structure.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or esters, while reduction can produce boronic alcohols .
Scientific Research Applications
2,4,6-Tris(3,4-dichlorophenyl)boroxin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4,6-Tris(3,4-dichlorophenyl)boroxin involves its interaction with specific molecular targets. The boron atoms in the compound can form covalent bonds with nucleophilic sites on target molecules . This interaction can lead to the formation of stable complexes, which can alter the activity of the target molecules . The pathways involved in these interactions are still under investigation, but they are believed to involve boron-oxygen and boron-carbon bond formation .
Comparison with Similar Compounds
Comparison: 2,4,6-Tris(3,4-dichlorophenyl)boroxin is unique due to the presence of chlorine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules . In comparison, similar compounds with fluorine atoms may exhibit different chemical properties and reactivity due to the electronegativity of fluorine . This uniqueness makes this compound a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
2,4,6-tris(3,4-dichlorophenyl)-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9B3Cl6O3/c22-13-4-1-10(7-16(13)25)19-28-20(11-2-5-14(23)17(26)8-11)30-21(29-19)12-3-6-15(24)18(27)9-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMLOUSDQIZBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9B3Cl6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659778 | |
| Record name | 2,4,6-Tris(3,4-dichlorophenyl)-1,3,5,2,4,6-trioxatriborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133798-41-0 | |
| Record name | 2,4,6-Tris(3,4-dichlorophenyl)-1,3,5,2,4,6-trioxatriborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


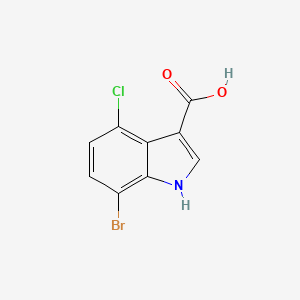
![4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine](/img/structure/B1451282.png)

![[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1451285.png)

![6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1451288.png)
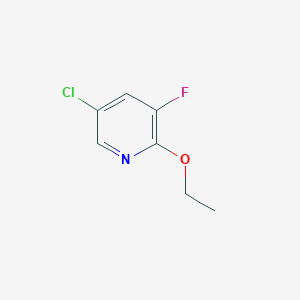
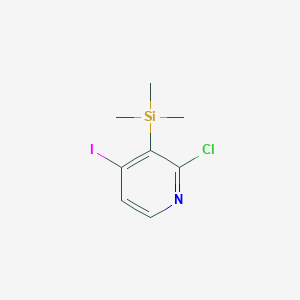
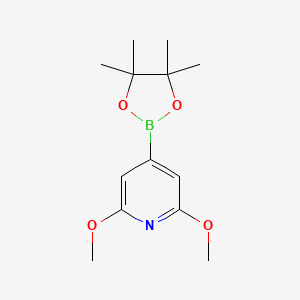
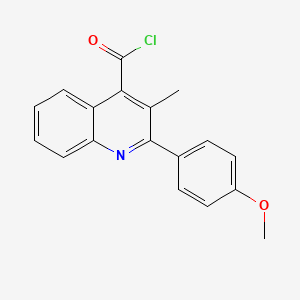
![3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451300.png)
![2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1451302.png)
![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B1451303.png)

